(4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridin-3-yl)(4-(1-(thiophen-2-yl)cyclopentanecarbonyl)piperazin-1-yl)methanone
Description
The compound (4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridin-3-yl)(4-(1-(thiophen-2-yl)cyclopentanecarbonyl)piperazin-1-yl)methanone is a structurally complex molecule featuring two pharmacologically relevant moieties:
Propriétés
IUPAC Name |
4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl-[4-(1-thiophen-2-ylcyclopentanecarbonyl)piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N4O2S/c27-20(17-16-23-26-10-4-1-6-18(17)26)24-11-13-25(14-12-24)21(28)22(8-2-3-9-22)19-7-5-15-29-19/h5,7,15-16H,1-4,6,8-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXXNRMSRZCZBHD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN2C(=C(C=N2)C(=O)N3CCN(CC3)C(=O)C4(CCCC4)C5=CC=CS5)C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Activité Biologique
The compound (4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridin-3-yl)(4-(1-(thiophen-2-yl)cyclopentanecarbonyl)piperazin-1-yl)methanone is a complex heterocyclic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
The compound features a tetrahydropyrazolo core fused with a pyridine system and a piperazine moiety. The unique structural elements suggest various interaction possibilities with biological targets. Notably, derivatives of the compound have demonstrated enzyme inhibition and receptor modulation capabilities. For instance, some derivatives act as core protein allosteric modulators (CpAMs) for the hepatitis B virus, inhibiting viral replication by binding to core proteins and altering their functions .
1. Antidepressant Activity
Some derivatives of the compound have been linked to serotonin receptor modulation, suggesting potential antidepressant effects. This modulation is critical for developing new treatments for mood disorders .
2. Antioxidant Properties
The compound exhibits antioxidant properties, which are essential for combating oxidative stress and related diseases. This activity is attributed to its ability to scavenge free radicals and enhance cellular defense mechanisms .
3. Antimicrobial Activity
Preliminary studies indicate that compounds similar to this structure show significant antibacterial activity against pathogens such as Mycobacterium tuberculosis. The presence of the piperazine group enhances its interaction with bacterial targets .
Table 1: Summary of Biological Activities
| Activity Type | Description | References |
|---|---|---|
| Antidepressant | Modulation of serotonin receptors | |
| Antioxidant | Scavenging free radicals; enhancing cellular defense | |
| Antimicrobial | Significant activity against Mycobacterium tuberculosis | |
| Hepatitis B Inhibition | Acts as an allosteric modulator of core proteins |
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of the compound. Variations in substituents on the pyrazolo and piperazine rings can significantly affect potency and selectivity against specific biological targets. For example:
- Substituent Effects : The introduction of electron-withdrawing groups enhances binding affinity to target proteins.
- Ring Modifications : Alterations in ring size or saturation can lead to improved pharmacokinetic properties.
Comparaison Avec Des Composés Similaires
Core Heterocycle Variations
- Tetrahydropyrazolo-pyridine vs. Tetrahydroimidazopyridine :
- The target compound’s pyrazolo[1,5-a]pyridine core differs from the imidazo[1,2-a]pyridine in –3. The former has a pyrazole ring fused to pyridine, while the latter contains an imidazole ring. This impacts electronic properties and binding affinity—pyrazoles often enhance metabolic stability, whereas imidazoles may improve hydrogen-bonding interactions .
Substituent Effects
- Thiophene-Cyclopentanecarbonyl vs.
- Nitrophenyl and Benzyl Groups :
Bioactivity Trends
While direct bioactivity data for the target compound are scarce, structurally related pyrazolopyridine derivatives () exhibit antimicrobial activity , particularly against Gram-positive bacteria (MIC values: 2–8 µg/mL) . The thiophene moiety may further modulate activity against eukaryotic targets, such as kinases or GPCRs, due to its prevalence in FDA-approved drugs (e.g., Ticagrelor) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
